4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 893725-64-9
VCID: VC5905805
InChI: InChI=1S/C14H17FN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20)
SMILES: C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F
Molecular Formula: C14H17FN2O5S
Molecular Weight: 344.36

4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

CAS No.: 893725-64-9

Cat. No.: VC5905805

Molecular Formula: C14H17FN2O5S

Molecular Weight: 344.36

* For research use only. Not for human or veterinary use.

4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid - 893725-64-9

Specification

CAS No. 893725-64-9
Molecular Formula C14H17FN2O5S
Molecular Weight 344.36
IUPAC Name 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C14H17FN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20)
Standard InChI Key RUIMYOLLGYNXLL-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₄H₁₇FN₂O₅S, with a molecular weight of 344.36 g/mol . Its IUPAC name, 4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, reflects three key functional groups:

  • Piperazine ring: A six-membered diamine ring that enhances solubility and enables hydrogen bonding.

  • 4-Fluorobenzenesulfonyl group: Introduces electron-withdrawing properties and metabolic stability.

  • Oxobutanoic acid: A carboxylic acid derivative that may participate in salt formation or target binding.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number893725-64-9
Molecular FormulaC₁₄H₁₇FN₂O₅S
Molecular Weight344.36 g/mol
Purity≥97%

Synthesis and Manufacturing

Table 2: Representative Synthesis Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
SulfonylationDMF, DMAP, 0–5°C85–86%
AcylationDichloromethane, DCC, RT86%
CrystallizationIsopropanol, slow cooling85.7%

Biological Activity and Mechanistic Insights

Pharmacophore Analysis

The compound’s structure aligns with known pharmacophores for G protein-coupled receptor (GPCR) modulation and enzyme inhibition:

  • Piperazine: Common in serotonin and dopamine receptor ligands.

  • Sulfonyl Group: Enhances binding to proteases or kinases.

  • Carboxylic Acid: May chelate metal ions or interact with basic residues in targets.

Analogs with Documented Activity

Compounds sharing the 4-fluorobenzenesulfonyl-piperazine motif demonstrate:

  • Analgesic Effects: Via μ-opioid receptor agonism or COX-2 inhibition.

  • Anti-inflammatory Activity: Through NF-κB pathway suppression.

For instance, 1-(4-fluorobenzenesulfonyl)piperazine derivatives exhibit IC₅₀ values <10 μM in inflammation models. These findings suggest potential applications for the target compound in pain management, though direct evidence remains pending.

HazardPrecautionary Measure
Skin ContactWear nitrile gloves
InhalationUse fume hood
DisposalIncinerate at >1,000°C

Applications in Pharmaceutical Research

Intermediate for API Synthesis

The compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs). Its high purity (≥97%) and ISO-certified production make it suitable for large-scale manufacturing .

Future Research Directions

Priority Investigations

  • In Vivo Efficacy Studies: Evaluate analgesic activity in rodent models.

  • ADMET Profiling: Assess absorption, distribution, and cytochrome P450 interactions.

  • Crystallography: Resolve 3D structure to guide rational drug design.

Collaborative Opportunities

Partnerships with academic labs and biotech firms could accelerate translational research, particularly in chronic pain and autoimmune diseases.

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